3-amino-N-(4-bromophenyl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(4-bromophenyl)propanamide typically involves the reaction of 4-bromoaniline with acrylonitrile, followed by hydrogenation and subsequent amidation . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acidic or basic conditions for amidation.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in 3-amino-N-(4-bromophenyl)propanamide can undergo oxidation to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry: 3-amino-N-(4-bromophenyl)propanamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It serves as a probe to investigate the binding sites and activity of various enzymes .
Industry: In industrial applications, this compound is used in the development of new materials and as a building block for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 3-amino-N-(4-bromophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 3-amino-N-(4-chlorophenyl)propanamide
- 3-amino-N-(4-fluorophenyl)propanamide
- 3-amino-N-(4-iodophenyl)propanamide
Comparison: 3-amino-N-(4-bromophenyl)propanamide is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding. This property can influence its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
3-amino-N-(4-bromophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTQMUXONQQRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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